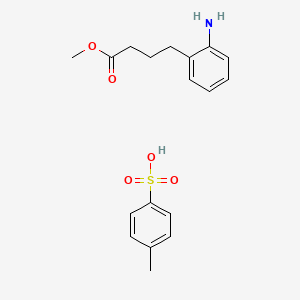
methyl 4-(2-aminophenyl)butanoate;4-methylbenzenesulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(2-aminophenyl)butanoate; 4-methylbenzenesulfonic acid is a compound that combines an ester and a sulfonic acid The ester component, methyl 4-(2-aminophenyl)butanoate, is derived from benzenebutanoic acid and features an amino group attached to the phenyl ring The sulfonic acid component, 4-methylbenzenesulfonic acid, is a derivative of toluene with a sulfonic acid group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(2-aminophenyl)butanoate typically involves the esterification of 4-(2-aminophenyl)butanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by recrystallization or distillation.
For the preparation of 4-methylbenzenesulfonic acid, toluene is sulfonated using concentrated sulfuric acid or oleum. The reaction is exothermic and requires careful temperature control to prevent side reactions. The product is isolated by neutralizing the reaction mixture with a base, followed by crystallization.
Industrial Production Methods
In industrial settings, the production of methyl 4-(2-aminophenyl)butanoate and 4-methylbenzenesulfonic acid follows similar principles but on a larger scale. Continuous flow reactors and automated systems are often employed to enhance efficiency and yield. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality compounds suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-(2-aminophenyl)butanoate; 4-methylbenzenesulfonic acid undergoes several types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can react with the sulfonic acid group under basic conditions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives of the amino group.
Reduction: Alcohol derivatives of the ester group.
Substitution: Various substituted products depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 4-(2-aminophenyl)butanoate; 4-methylbenzenesulfonic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of methyl 4-(2-aminophenyl)butanoate; 4-methylbenzenesulfonic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially modulating their activity. The ester group can undergo hydrolysis to release the active acid form, which can further interact with biological targets. The sulfonic acid group can enhance the compound’s solubility and facilitate its transport across cell membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-(4-aminophenyl)butanoate: Similar structure but with the amino group in a different position.
Methyl 4-(3-aminophenyl)butanoate: Similar structure but with the amino group in the meta position.
Benzenebutanoic acid, 4-amino-, methyl ester: Similar ester structure without the sulfonic acid group.
Uniqueness
Methyl 4-(2-aminophenyl)butanoate; 4-methylbenzenesulfonic acid is unique due to the presence of both an ester and a sulfonic acid group in the same molecule. This combination imparts distinct chemical properties, such as enhanced solubility and reactivity, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
6312-91-0 |
|---|---|
Formule moléculaire |
C18H23NO5S |
Poids moléculaire |
365.4 g/mol |
Nom IUPAC |
methyl 4-(2-aminophenyl)butanoate;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C11H15NO2.C7H8O3S/c1-14-11(13)8-4-6-9-5-2-3-7-10(9)12;1-6-2-4-7(5-3-6)11(8,9)10/h2-3,5,7H,4,6,8,12H2,1H3;2-5H,1H3,(H,8,9,10) |
Clé InChI |
VLWUHGPYBHLTMF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)O.COC(=O)CCCC1=CC=CC=C1N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



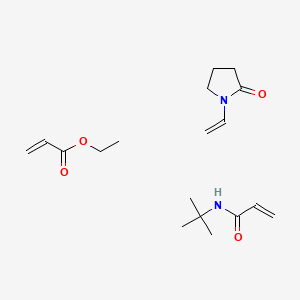

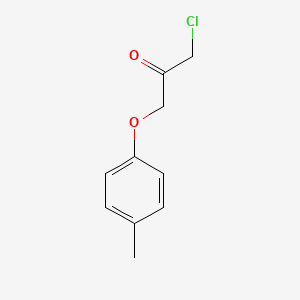
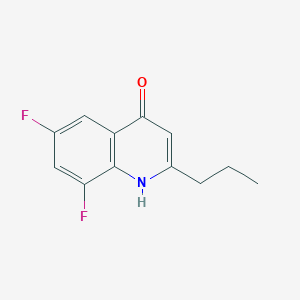


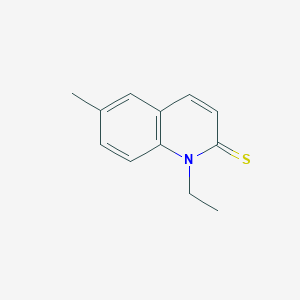

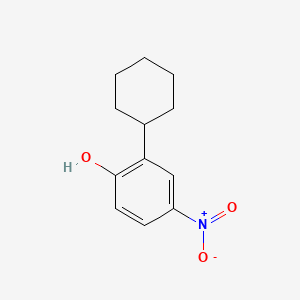
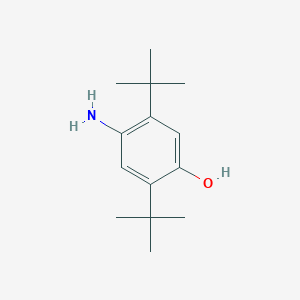
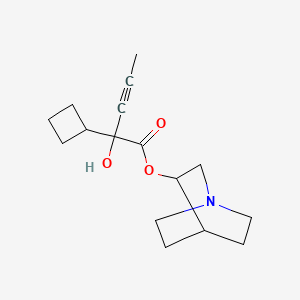

![2-(benzo[c]acridin-7-ylazaniumyl)ethyl-(2-chloroethyl)-ethylazanium;dichloride](/img/structure/B13748712.png)
